tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Description
tert-Butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound featuring a bicyclic thiazolo[4,5-c]pyridine core. Key structural elements include:
- A tert-butyl ester group at position 5, providing steric bulk and stability.
- A chlorine atom at position 2, enhancing electrophilic reactivity for further substitution.
- A 7-oxo (keto) group, contributing to hydrogen-bonding interactions and polarity.
This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing tricyclic topoisomerase inhibitors (e.g., ). Its molecular weight is approximately 313.8 g/mol (calculated from C₁₂H₁₅ClN₂O₃S), and it is typically used in cross-coupling reactions or as a precursor for functionalized derivatives.
Properties
IUPAC Name |
tert-butyl 2-chloro-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITJUZWPYJZQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a chlorinated pyridine compound in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Alcohol derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The specific interactions depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate
- Substituents : Potassium carboxylate at position 2, tert-butyl ester at position 5.
- Molecular Weight : 322.42 g/mol (C₁₂H₁₅KN₂O₄S) .
- Key Differences :
- The potassium carboxylate increases water solubility, making it suitable for ionic reactions or crystallization studies.
- Lacks the 2-chloro and 7-oxo groups, reducing electrophilic reactivity compared to the target compound.
- Applications : Used in salt-forming reactions to improve bioavailability of active pharmaceutical ingredients (APIs) .
Lithium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate
- Substituents : Lithium carboxylate at position 2, tert-butyl ester at position 5.
- Molecular Weight : 290.26 g/mol (C₁₂H₁₅LiN₂O₄S) .
- Key Differences :
- Lithium ion offers distinct solubility properties in polar aprotic solvents (e.g., THF or DMF) compared to potassium.
- Similar lack of 2-chloro and 7-oxo groups as in the potassium derivative.
- Applications: Preferred in organometallic reactions or as a ligand precursor .
Benzyl 2-(aminomethyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
- Substituents: Benzyl ester at position 5, aminomethyl group at position 2.
- Molecular Weight : 303.4 g/mol (C₁₅H₁₇N₃O₂S) .
- Key Differences: The aminomethyl group enables further functionalization (e.g., amide coupling or Schiff base formation). Benzyl ester provides labile protection, removable via hydrogenolysis, unlike the stable tert-butyl group.
- Applications : Used in peptide-mimetic drug design or as a scaffold for bioactive molecule synthesis .
2-Bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine
- Substituents : Bromine at position 2, methyl group at position 5.
- Molecular Weight : 211.06 g/mol (C₈H₇BrN₂S) .
- Key Differences :
- Bromine offers superior leaving-group ability for Suzuki or Buchwald-Hartwig couplings compared to chlorine.
- Lacks the 7-oxo group and ester functionality, limiting hydrogen-bonding interactions.
- Applications : Intermediate in cross-coupling reactions for constructing aryl/heteroaryl derivatives .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Substituents : Ethyl ester, phenyl, and trimethoxybenzylidene groups on a thiazolo[3,2-a]pyrimidine core.
- Structural Contrast :
- Applications : Model compound for studying hydrogen-bonding patterns in crystal engineering .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity Comparison
| Compound | Electrophilic Reactivity | Solubility | Stability |
|---|---|---|---|
| Target compound (2-chloro derivative) | High (Cl as leaving group) | Low (nonpolar) | High (tert-butyl) |
| Potassium carboxylate derivative | Low | High (polar) | Moderate |
| Benzyl aminomethyl derivative | Moderate (NH₂ reactivity) | Moderate (DMF) | Low (labile ester) |
Research Findings
Reactivity Trends :
- The 2-chloro substituent in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions, whereas the 2-bromo analog () exhibits faster kinetics in cross-coupling reactions .
- The tert-butyl ester enhances stability under acidic conditions compared to benzyl or ethyl esters () .
Crystallographic Insights: Thiazolo[4,5-c]pyridine derivatives with 7-oxo groups form stronger hydrogen bonds (e.g., N–H···O=C) in crystal lattices than non-oxo analogs, as seen in ’s pyrimidine derivative .
Drug Design Applications: The aminomethyl group in ’s derivative allows conjugation with fluorescent tags or targeting moieties in prodrug development .
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